molecular formula C6H9NO4 B1168544 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) CAS No. 124754-46-7

2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI)

Cat. No.: B1168544
CAS No.: 124754-46-7
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms, with a methoxycarbonyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(3-oxoalkyl)carbamates with sodium borohydride under controlled pH conditions . Another approach is the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or ethanol .

Industrial Production Methods

Industrial production of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) may involve scalable methods such as the use of catalytic processes. For instance, the Ir-catalyzed one-pot reaction of secondary amides with acyl chlorides has been reported to yield oxazinones efficiently . This method is advantageous due to its mild reaction conditions and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and acyl chlorides for substitution reactions. The conditions often involve the use of solvents like ethanol or pyridine and may require specific pH adjustments .

Major Products Formed

The major products formed from these reactions include various substituted oxazinones and their derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) involves its interaction with molecular targets through its functional groups. The methoxycarbonyl group and the oxazinone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and the nature of the target .

Comparison with Similar Compounds

2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI) can be compared with other similar compounds, such as:

Properties

CAS No.

124754-46-7

Molecular Formula

C6H9NO4

Molecular Weight

0

Synonyms

2H-1,3-Oxazine-4-carboxylicacid,tetrahydro-2-oxo-,methylester,(S)-(9CI)

Origin of Product

United States

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